![molecular formula C15H16BrN3OS B2689615 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206992-02-0](/img/structure/B2689615.png)
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a thioether group, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. The imidazole ring, for example, is aromatic and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the acetamide could influence its solubility .Scientific Research Applications
Synthesis and Biological Activity
This compound's scientific applications primarily relate to its synthesis and biological activity, often targeting antimicrobial effects. Notably, its structural motif finds relevance in the creation of heterocyclic compounds with significant bioactivity.
Antimicrobial Evaluation
Studies have focused on synthesizing novel heterocyclic compounds incorporating sulfamoyl moieties, leveraging structures like 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide for potential use as antimicrobial agents. These compounds, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, exhibit promising in vitro antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections (Darwish et al., 2014).
Antibacterial Activity
Further research into imidazole derivatives, including the synthesis and characterization of pyrimidine derivatives from 2-(4-aminophenyl) benzimidazole, points towards their effectiveness against bacterial strains. These findings underscore the compound's role in developing new antibacterial agents, reflecting its broader application in medicinal chemistry and drug design (Gullapelli et al., 2014).
Heterocyclic Syntheses and Cascade Reactions
The compound is also a key precursor in the synthesis of diverse heterocycles through cascade reactions, demonstrating its versatility in organic synthesis.
- Versatile Thioureido-Acetamides: The compound is part of studies investigating the use of thioureido-acetamides in one-pot cascade reactions to produce various heterocyclic structures. These reactions highlight the compound's role in efficient and atom-economic syntheses of imidazopyrimidines and other significant heterocycles, contributing to advancements in organic synthesis methodologies (Schmeyers & Kaupp, 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c1-3-8-19-13(11-4-6-12(16)7-5-11)9-18-15(19)21-10-14(20)17-2/h3-7,9H,1,8,10H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFAQHWWMKFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.